molecular formula C11H16O5 B6416248 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester CAS No. 914637-96-0

4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester

Cat. No.: B6416248
CAS No.: 914637-96-0
M. Wt: 228.24 g/mol
InChI Key: GRPKMLGYFVVOJS-UHFFFAOYSA-N
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Description

4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester (CAS: 914637-96-0) is a cyclopentane-derived diester featuring a ketone group at the 4-position and two ethoxycarbonyl groups at the 1- and 2-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized cyclopentane derivatives, such as ketal-protected analogs (e.g., ethylene ketal derivatives) and reduced forms (e.g., hydroxymethyl or aminomethyl derivatives) . Its structural motif is critical in medicinal chemistry and materials science due to the cyclopentane ring’s balance of stability and reactivity.

Properties

IUPAC Name

diethyl 4-oxocyclopentane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPKMLGYFVVOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Alkylation : Diethyl malonate reacts with 1,3-dibromopropane in the presence of sodium ethoxide, forming a linear tetraester intermediate.

  • Cyclization : Heating the intermediate in a high-boiling solvent (e.g., diphenyl ether) induces intramolecular ester condensation, yielding trans-cyclopentane-1,2-dicarboxylic acid diethyl ester.

  • Oxidation : Introduction of the 4-oxo group is achieved via selective oxidation using chromium trioxide (CrO₃) in acetic acid at 60–80°C, producing the target compound in 65–75% yield.

Key Parameters

ParameterValue/Range
Temperature60–80°C (oxidation step)
CatalystCrO₃ in acetic acid
Reaction Time6–8 hours (cyclization)
Yield65–75%

Favorskii Rearrangement of Cyclohexanone Derivatives

The Favorskii rearrangement offers a stereocontrolled route to 4-oxo-cyclopentane-1,2-dicarboxylates. This method employs cyclic ketone esters as precursors, leveraging ring contraction to install the cyclopentane framework.

Synthetic Pathway

  • Starting Material : 6-Bromo-cyclohexanone-2-ethylformate undergoes base-catalyzed rearrangement in aqueous NaOH.

  • Ring Contraction : The reaction proceeds via a cyclic oxyallyl intermediate, collapsing to form cis-4-oxo-cyclopentane-1,2-dicarboxylic acid hydroethyl ester.

  • Esterification : Treatment with excess ethanol and sulfuric acid converts the hydroethyl ester to the diethyl ester, achieving 80–85% purity after recrystallization.

Optimization Highlights

  • Solvent System : Aqueous NaOH/ethanol mixtures enhance rearrangement efficiency.

  • Catalyst : Sodium methoxide (0.5 mol%) accelerates ring contraction.

  • Yield : 70–78% overall yield after esterification.

Perkin’s Procedure for Industrial-Scale Synthesis

The Perkin’s method adapts classical esterification for large-scale production, prioritizing cost efficiency and reproducibility. This approach starts with preformed 4-oxo-cyclopentane-1,2-dicarboxylic acid.

Industrial Protocol

  • Acid Activation : The dicarboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.

  • Esterification : Acyl chloride reacts with anhydrous ethanol in toluene, catalyzed by pyridine, to form the diethyl ester.

  • Purification : Vacuum distillation removes excess ethanol, yielding >95% pure product.

Scalability Metrics

MetricValue
Batch Size50–100 kg
Reaction Temperature25–30°C (esterification)
Catalyst Loading5 mol% pyridine
Purity>95%

Comparative Analysis of Preparation Methods

The table below evaluates the three primary methods based on yield, scalability, and operational complexity:

MethodYield (%)ScalabilityComplexityKey Advantage
Cyclization65–75ModerateHighCost-effective starting materials
Favorskii Rearrangement70–78LowVery HighStereochemical control
Perkin’s Procedure>95HighModerateIndustrial feasibility

Mechanistic Insights into 4-Oxo Group Introduction

The 4-oxo group’s incorporation hinges on selective oxidation or ketone retention during cyclopentane ring formation. In the cyclization route, CrO₃ oxidizes a methylene group adjacent to the ester functionalities, while the Favorskii rearrangement inherently positions the ketone via orbital-controlled ring contraction. Computational studies suggest that the ester groups’ electron-withdrawing effects stabilize the transition state during oxidation, favoring 4-keto formation over alternative sites.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-oxo-cyclopentane-1,2-dicarboxylic acid.

    Reduction: Formation of 4-hydroxy-cyclopentane-1,2-dicarboxylic acid diethyl ester.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester can be achieved through various methods, including Diels-Alder reactions and subsequent functional group transformations. These synthetic pathways are crucial for producing derivatives that exhibit enhanced biological and chemical properties.

Synthetic Pathways

MethodDescription
Diels-Alder ReactionUtilizes butadiene sulfone and diethyl fumarate to form cyclopentene derivatives.
Oxidative TransformationsInvolves oxidation processes using potassium permanganate to yield various functionalized derivatives.

Building Block for Pharmaceuticals

This compound is used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound can be modified to create anticancer agents with improved efficacy and reduced toxicity. For instance, specific modifications have led to compounds that selectively target cancer cells while sparing healthy tissues.

Agrochemical Applications

The compound serves as a precursor for synthesizing agrochemicals, including pesticides and herbicides. Its ability to undergo further functionalization makes it valuable in developing new agricultural products.

Example: Pesticide Development

A study demonstrated that derivatives of this compound exhibit potent insecticidal activity against common pests, showcasing its potential in sustainable agriculture.

Material Science

In material science, this compound is explored for its use in creating polymers and resins with desirable mechanical properties.

Application: Polymerization Reactions

The compound can participate in polymerization reactions to form high-performance materials suitable for coatings and adhesives.

Toxicological Profile

While this compound has numerous applications, its safety profile must be considered. Studies indicate that it may cause skin and eye irritation upon contact; therefore, proper handling and safety measures are essential during its use in laboratory settings.

Safety Data

HazardDescription
Skin IrritationCauses skin irritation upon contact.
Eye IrritationCan cause serious eye damage; protective eyewear is recommended during handling.

Mechanism of Action

The mechanism of action of 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The ketone and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of metabolic processes.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties
4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester 914637-96-0 C11H16O5 228.24 Stable under acidic conditions; used in ketone-protected syntheses
4-Oxo-cyclopentane-1,2-dicarboxylic acid dimethyl ester 1001666-74-5 C9H12O5 200.19 Higher volatility; reactive in ester hydrolysis
Diethyl cis-Δ4-tetrahydrophthalate 4841-85-4 C12H18O4 226.27 Diels-Alder active; common plasticizer
Cyclopropane-1,2-dicarboxylic acid diethyl ester 20561-09-5 C9H14O4 186.21 High ring strain; reactive in cycloadditions

Q & A

Q. What are the primary synthetic routes for preparing 4-oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester, and how are reaction conditions optimized?

The compound is typically synthesized via esterification of the parent dicarboxylic acid (4-oxo-cyclopentane-1,2-dicarboxylic acid) using ethanol under acidic catalysis. Alternative routes involve cyclization of precursors like cyclopentane derivatives, followed by oxidation and esterification. Key parameters include:

  • Temperature control : 60–80°C to avoid side reactions (e.g., decarboxylation).
  • Catalysts : Sulfuric acid or p-toluenesulfonic acid for efficient esterification .
  • Solvent selection : Toluene or dichloromethane to stabilize intermediates .

Q. Example Table: Reaction Optimization

ParameterOptimal RangeImpact on Yield
Temperature70–75°CMaximizes ester formation
Catalyst (H₂SO₄)5 mol%Reduces reaction time
SolventAnhydrous toluenePrevents hydrolysis

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm ester groups (δ ~4.1–4.3 ppm for ethyl CH₂, δ ~170–175 ppm for carbonyl carbons).
  • IR : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1700 cm1^{-1} (ketone C=O) .
  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 200.2 (C9_9H12_{12}O5_5) .

Q. How can purification challenges (e.g., low yield, byproducts) be addressed?

  • Recrystallization : Use hexane/ethyl acetate mixtures to isolate pure crystals.
  • Column Chromatography : Silica gel with gradient elution (5–20% ethyl acetate in hexane) removes unreacted acid or alcohols .

Advanced Research Questions

Q. What strategies enable stereochemical control during synthesis of enantiomerically pure derivatives?

Enantioselective synthesis employs chiral catalysts (e.g., quinine) during alcoholysis or hydrolysis steps. For example:

  • Quinine-mediated alcoholysis : Converts cyclic anhydrides to monoesters with >90% enantiomeric excess (ee) .
  • Dynamic kinetic resolution : Utilizes enzymes (lipases) for asymmetric ester hydrolysis .

Q. How does the compound interact with biological targets (e.g., enzymes)?

The ketone and ester groups act as hydrogen-bond acceptors, enabling inhibition of enzymes like cyclooxygenase (COX) or proteases. In vitro assays:

  • Enzyme kinetics : Measure IC50_{50} using fluorogenic substrates.
  • Docking studies : Predict binding modes via molecular modeling (PubChem 3D structure: CID 67885976) .

Q. What are the stability considerations under varying storage conditions?

  • Thermal stability : Decomposes above 120°C; store at 2–8°C in inert atmospheres.
  • Hydrolysis sensitivity : Avoid aqueous solvents (e.g., DMSO/water mixtures) .

Q. How can advanced analytical methods resolve structural ambiguities in derivatives?

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) separate enantiomers.
  • X-ray crystallography : Confirms absolute configuration of crystalline derivatives .

Q. What computational tools predict reactivity for novel derivatives?

  • DFT calculations : Optimize transition states for esterification/hydrolysis (software: Gaussian 16).
  • QSAR models : Correlate substituent effects with bioactivity using PubChem descriptors .

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